1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. The synthetic route may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(1-methylethylidene)-cyclohexene: Similar in structure but lacks the pyrazolo[3,4-b]pyridine core.
1-Methyl-4-(1-methylethenyl)-benzene: Shares some structural features but differs in the core structure.
1,1’-(1,2-ethanediyl)bis[4-methyl-benzene]: Similar functional groups but different core structure.
Uniqueness
1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31N5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H31N5O/c1-6-29-23-22(17(3)26-29)20(15-21(25-23)18-9-7-16(2)8-10-18)24(30)28(5)19-11-13-27(4)14-12-19/h7-10,15,19H,6,11-14H2,1-5H3 |
InChI Key |
YCXVGVFUYOYZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N(C)C4CCN(CC4)C |
Origin of Product |
United States |
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